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Compound of Interest
Compound Name: (+-)-Methionine
Cat. No.: B1680420

digraph "Metabolism of DL Methionine" {

graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes

DL Met [label="(+-)-Methionine\n(Racemic Mixture)", fillcolor="#FBBCO5", fontcolor="#202124"];
L Met [label="L-Methionine", fillcolor="#34A853", fontcolor="#FFFFFF"];

D Met [label="D-Methionine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Keto Acid [label="2-oxo0-4-methylthiobutyric\nacid", fillcolor="#F1F3F4", fontcolor="#202124"];
Ribosome [label="Ribosome", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Protein [label="Polypeptide Chain", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges
DL Met -> L Met [label=" "1;
DL Met -> D Met [label=" "];

D Met -> Keto Acid [label=" D-Amino Acid\nOxidase", color="#EA4335"];
Keto Acid -> L Met [label=" Transaminase", color="#34A853"];

L Met -> Ribosome [label=" Charged\ntRNA-Met", color="#34A853"];
Ribosome -> Protein [label=" Translation\nInitiation", color="#4285F4"];

// Invisible nodes for alignment
subgraph {
rank = same; DL Met;
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Figure 1. Metabolic fate of racemic methionine for protein synthesis.

Initiation and Post-Translational Excision

In both eukaryotes and prokaryotes, the initial methionine residue is often removed from the nascent polypeptide chain. This
process, known as N-terminal methionine excision (NME), is a co-translational modification carried out by methionine
aminopeptidases (MAPS).[1][2] The specificity of MAPs is determined by the identity of the adjacent amino acid residue (the
penultimate residue). Generally, if the side chain of this second residue is small and uncharged (e.g., Glycine, Alanine, Serine,
Cysteine, Proline, Threonine, Valine), the initiator methionine is efficiently cleaved.[3][4] If the penultimate residue has a large,
bulky side chain, the methionine is typically retained.[1] This processing is crucial as the N-terminal residue of a mature protein
can be a key determinant of its stability and subsequent post-translational modifications, influencing its half-life via the N-end
rule pathway.

The Role of Methionine in Protein Structure and Stability

Beyond its role in initiation, methionine contributes significantly to the structural integrity and function of mature proteins. Its
unique, flexible, unbranched hydrophobic side chain allows it to participate in crucial intramolecular and intermolecular
interactions.

Hydrophobic Core and Methionine-Aromatic Interactions

As a hydrophobic amino acid, methionine is frequently buried within the protein core, contributing to the overall stability through
the hydrophobic effect. More specifically, the sulfur atom in methionine's side chain engages in favorable, non-covalent
interactions with the aromatic rings of phenylalanine, tyrosine, and tryptophan. These methionine-aromatic or sulfur-mt
interactions are a significant stabilizing force, contributing more to protein stability than typical hydrophobic interactions alone.

Quantitative Energetics of Methionine Interactions

The stabilizing energy of these interactions has been quantified through experimental and computational methods. Oxidation of
methionine residues, a common consequence of oxidative stress, can severely disrupt these interactions and destabilize the
protein structure.
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Methionine as a Redox Sensor: The Reversible Oxidation Cycle

The sulfur atom of methionine is highly susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide
(H2032) or hydroxyl radicals. This converts methionine into a diastereomeric mixture of methionine-S-sulfoxide (Met-S-O) and
methionine-R-sulfoxide (Met-R-0O). This modification introduces a polar group into what is often a hydrophobic environment,
which can lead to significant changes in protein conformation, stability, and function, resulting in either inactivation or, in some
cases, a gain of function.

Crucially, this oxidative modification is reversible. A ubiquitous class of enzymes, the methionine sulfoxide reductases (Msrs),
catalyzes the reduction of methionine sulfoxide back to methionine, thereby repairing the oxidative damage. This repair system
consists of two main enzyme families with strict stereospecificity:

* MsrA: Specifically reduces the S-diastereomer of methionine sulfoxide (Met-S-0O).
+ MsrB: Specifically reduces the R-diastereomer of methionine sulfoxide (Met-R-0O).

This enzymatic cycle allows surface-exposed methionine residues to act as catalytic antioxidants, scavenging ROS and
protecting more critical residues and proteins from irreversible oxidative damage. Furthermore, the reversible oxidation of
specific methionine residues is now recognized as a bona fide post-translational modification that regulates protein function in
signaling pathways, analogous to phosphorylation.
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Figure 2. The reversible oxidation and reduction cycle of protein methionine residues.

Methionine as a Central Metabolic Precursor

Beyond its direct role in proteins, L-methionine is the starting point for critical metabolic pathways, including the synthesis of the
universal methyl donor S-adenosylmethionine (SAM) and the amino acid cysteine.

The Methionine Cycle and S-Adenosylmethionine (SAM)

In the methionine cycle, L-methionine is activated by ATP to form SAM. SAM is the primary donor of methyl groups for the
methylation of a vast array of molecules, including DNA, RNA, histones, and other proteins, playing a fundamental role in
epigenetic regulation and the modulation of protein function. After donating its methyl group, SAM is converted to S-
adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then be re-methylated to
regenerate methionine, completing the cycle.
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Figure 3. The Methionine Cycle, leading to the universal methyl donor SAM.

The Transsulfuration Pathway

Alternatively, homocysteine can be directed into the transsulfuration pathway, where it is irreversibly converted to cysteine. This
pathway provides the sole de novo source of cysteine in mammals and is essential for the synthesis of proteins and the master
antioxidant, glutathione.

Experimental Protocols
Protocol: Quantifying Protein Stability Changes via Guanidine
Hydrochloride Denaturation

This protocol outlines a method to determine the change in conformational stability (AG) of a protein upon methionine oxidation
using chemical denaturation monitored by spectroscopy (e.g., circular dichroism or intrinsic tryptophan fluorescence).

1. Materials:

Purified protein of interest (e.g., >95% purity).

Oxidizing agent: Hydrogen peroxide (H202), 30% solution.

Denaturant: Ultrapure Guanidine Hydrochloride (GdnHCI).
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Denaturation Buffer: e.g., 50 mM Phosphate buffer, pH 7.4.
Spectrometer (Circular Dichroism or Fluorometer).
Catalase (to quench Hz203).

. Methodology:

Protein Oxidation:

(o]

Prepare a stock solution of the protein (e.g., 1 mg/mL) in the denaturation buffer.

o

Add H20: to a final concentration of 50 mM. Incubate at room temperature for 1-2 hours.

o

Quench the reaction by adding catalase to a final concentration of ~100 pg/mL.

o

Confirm oxidation using mass spectrometry (see Protocol 4.2).
Denaturation Curve Generation:

o Prepare a series of dilutions of the native (unoxidized) and oxidized protein samples in denaturation buffer containing
increasing concentrations of GdnHCI (e.g., 0 M to 6 M in 0.2 M increments).

o Allow samples to equilibrate for at least 4 hours at a constant temperature (e.g., 25°C).

o Measure the spectroscopic signal for each sample. For CD, monitor the signal at 222 nm. For fluorescence, excite at 295
nm and measure emission from 320-360 nm.

Data Analysis:
o Plot the spectroscopic signal versus GdnHCI concentration.

o Fit the data to a two-state unfolding model to determine the Cm (the denaturant concentration at the midpoint of the
transition) and the m-value (the dependence of AG on denaturant concentration).

o Calculate the free energy of unfolding (AGH20) using the equation: AGH20 = m * Cm.

o The change in stability upon oxidation is the difference between the AGH20 of the native and oxidized protein (AAG =
AGnative - AGoxidized).
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Figure 4. Experimental workflow for protein stability analysis.

Protocol: Mass Spectrometry-Based Quantification of Methionine Oxidation
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This protocol describes a bottom-up proteomics approach to identify and quantify methionine oxidation sites, incorporating a
method to prevent artifactual oxidation during sample preparation.

1. Materials:

» Protein sample or cell lysate.

« Lysis buffer with protease inhibitors.

» Reducing agent: Dithiothreitol (DTT).

» Alkylation agent: lodoacetamide (IAA).

» Stable isotope label (optional, for advanced quantification): H2180x.

* Protease: Sequencing-grade trypsin.

+ Mass Spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system (LC-MS/MS).
2. Methodology:

¢ Sample Preparation:

o

Extract proteins from cells or tissue using an appropriate lysis buffer.
o Reduce disulfide bonds by adding DTT to 10 mM and incubating for 30 minutes at 56°C.
o Alkylate free cysteines by adding IAA to 20 mM and incubating for 30 minutes at room temperature in the dark.

o (Optional Step for Accurate Quantitation): To distinguish in-vivo from artifactual oxidation, add H2180Ox2 to forcibly oxidize all
remaining unoxidized methionines, labeling them with 180. Peptides oxidized in vivo will retain the standard °0.

o Precipitate proteins (e.g., with acetone) to remove interfering substances.

o Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest overnight with trypsin at
37°C.

¢ LC-MS/MS Analysis:
o Acidify the peptide mixture with formic acid.
o Inject the peptide sample onto an LC system for separation.

o Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition (DDA) mode. The MS1 scan
acquires precursor ion masses, and the MS2 scans acquire fragmentation data for the most abundant precursors.

« Data Analysis:

o Search the acquired MS/MS spectra against a protein database using a search engine (e.g., MaxQuant, Proteome
Discoverer).
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o Specify "Oxidation (M)" as a variable modification. This will search for peptides with a mass shift of +15.9949 Da on
methionine residues.

o If using the 80 labeling method, also include "Oxidation (M) + 180" as a variable modification (+17.9992 Da).

o Quantify the extent of oxidation at a specific site by comparing the peak areas or intensities of the oxidized peptide vs. the
unoxidized (or *20-labeled) peptide.

Protocol: In Vitro Methionine Sulfoxide Reductase (Msr) Activity Assay

This protocol measures the activity of MsrA or MsrB in a cell extract or with a purified enzyme using a fluorescently-labeled
substrate and HPLC analysis.

1. Materials:
o Cell lysate or purified Msr enzyme.

o Substrate: Dabsyl-Methionine-S-Sulfoxide (for MsrA) or Dabsyl-Methionine-R-Sulfoxide (for MsrB). A racemic mixture can be
used to measure total activity.

» Reductant: Dithiothreitol (DTT).

» Reaction Buffer: 50 mM Sodium Phosphate, pH 7.5.

» Stop Solution: Acetonitrile.

e HPLC system with a C18 column and a UV-Vis detector.
2. Methodology:

* Reaction Setup:

o Prepare a reaction mixture in the reaction buffer containing the protein extract (e.g., 50-200 pg) and DTT (final
concentration 20 mM).

o Pre-incubate the mixture at 37°C for 5 minutes.
o Initiate the reaction by adding the dabsylated methionine sulfoxide substrate to a final concentration of 0.2-0.5 mM.
o Incubate at 37°C for a defined period (e.g., 30 minutes).
¢ Reaction Quenching and Analysis:
o Stop the reaction by adding 2-3 volumes of acetonitrile.
o Centrifuge the sample to pellet precipitated protein.
o Inject the supernatant onto the HPLC system.

o Separate the product (dabsyl-methionine) from the substrate using a suitable gradient of acetonitrile and water.
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o Monitor the elution profile at the absorbance maximum for dabsyl chloride (~436 nm).

« Data Analysis:
o Quantify the peak area of the dabsyl-methionine product.

o Calculate the amount of product formed using a standard curve generated with known concentrations of dabsyl-
methionine.

o Express enzyme activity in units such as nmol of product formed per minute per mg of protein.

Conclusion

The role of (+-)-methionine extends far beyond its canonical function as the initiator of protein synthesis. Only the L-enantiomer
is directly incorporated, with the D-form requiring enzymatic conversion. Within the protein, methionine is a key structural
element, contributing to hydrophobic packing and forming uniquely stabilizing interactions with aromatic residues. Critically, the
reversible oxidation of its sulfur side chain establishes methionine as a pivotal redox sensor and a key component of the cellular
antioxidant defense system. This reversible post-translational modification provides a sophisticated mechanism for regulating
protein function in response to oxidative stress. Furthermore, as the metabolic precursor to SAM and cysteine, methionine sits
at the crossroads of cellular methylation, redox homeostasis, and biosynthesis. A thorough understanding of these multifaceted
roles is indispensable for researchers in molecular biology and is of paramount importance for drug development professionals
targeting pathways involving protein stability, redox signaling, and epigenetic regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or
therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied,
regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact
our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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